Baricitinib

Content Navigation

CAS Number

Product Name

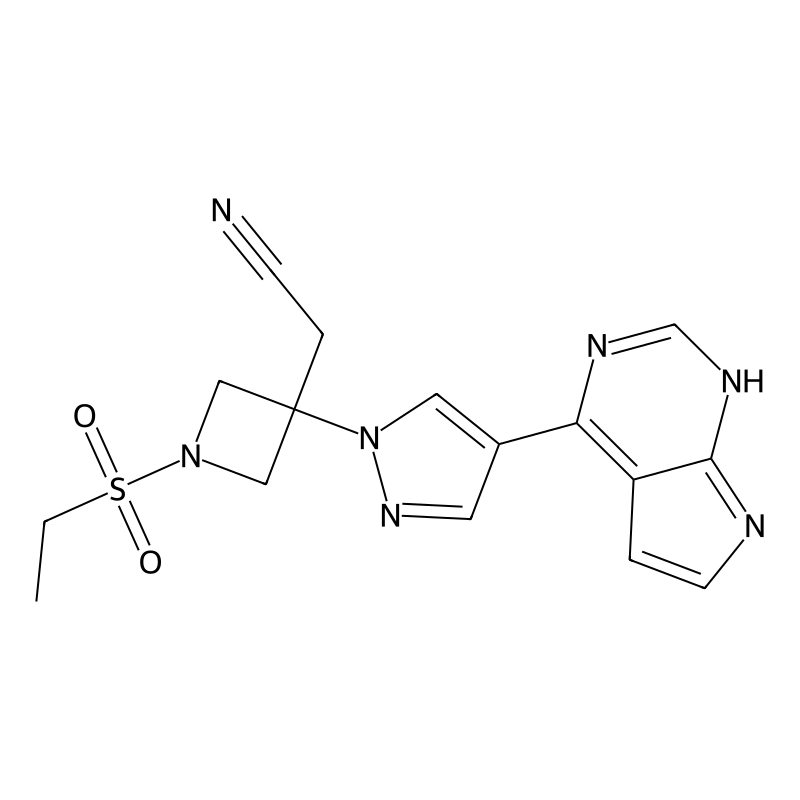

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Baricitinib in Autoimmune Diseases

Baricitinib is a medication that has been most thoroughly researched in the context of autoimmune diseases. It acts as a JAK (Janus Kinase) inhibitor, specifically targeting JAK1 and JAK2 proteins. These proteins play a crucial role in the signaling pathways of various cytokines and growth factors that contribute to inflammation in autoimmune conditions [].

Rheumatoid Arthritis (RA)

Baricitinib received its first FDA approval in 2018 for the treatment of moderate to severe RA. Studies have shown it to be effective in reducing symptoms and improving joint function in patients who have not responded adequately to other medications [].

Systemic Lupus Erythematosus (SLE)

Research suggests baricitinib may also be beneficial for SLE, another autoimmune disease that causes inflammation in various organs. Early clinical trials have demonstrated promising results in reducing disease activity and improving patient outcomes [].

Baricitinib in Dermatology

Beyond autoimmune diseases, baricitinib's anti-inflammatory properties have led to its exploration in dermatology.

Atopic Dermatitis (AD)

Studies have shown baricitinib to be effective in treating moderate to severe AD, a chronic inflammatory skin condition. It helps to alleviate symptoms like itching, redness, and scaling [].

Alopecia Areata (AA)

Baricitinib became the first FDA-approved systemic medication for severe AA in 2022. Research indicates its ability to promote hair regrowth in patients with this autoimmune hair loss condition [].

Other Skin Conditions

Emerging research suggests baricitinib may also hold promise for other inflammatory skin conditions such as psoriasis and vitiligo. However, more studies are needed to confirm its efficacy in these areas [].

Baricitinib in COVID-19 Treatment

The ongoing research on baricitinib extends to its potential role in managing COVID-19.

Anti-inflammatory Effects

Baricitinib's ability to modulate the immune response has led scientists to investigate its use in controlling the inflammatory storm associated with severe COVID-19 cases [].

Clinical Trials

Studies are underway to evaluate baricitinib's effectiveness in reducing complications and improving outcomes in patients with moderate to severe COVID-19 [].

Baricitinib is a selective and reversible inhibitor of Janus kinase 1 and Janus kinase 2, primarily used as a disease-modifying antirheumatic drug for the treatment of rheumatoid arthritis. It acts by modulating the immune response through inhibition of the JAK/STAT signaling pathway, which is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune regulation. Baricitinib's chemical formula is , with a molecular weight of approximately 371.42 g/mol .

Baricitinib's mechanism of action involves the inhibition of JAK1 and JAK2, which are intracellular tyrosine kinases that play significant roles in the signaling pathways of various cytokines. The inhibition prevents the phosphorylation of signal transducers and activators of transcription proteins, thereby blocking downstream inflammatory responses. The compound exhibits higher affinity for JAK1 and JAK2, with IC50 values of 5.9 nM and 5.7 nM respectively, while showing minimal activity against JAK3 (IC50 > 400 nM) and TYK2 (IC50 = 53 nM) .

Baricitinib has demonstrated significant efficacy in reducing inflammatory markers in patients with rheumatoid arthritis, such as serum C-reactive protein levels, within one week of treatment initiation. It also shows promise in treating alopecia areata by promoting hair regrowth through its immunomodulatory effects on cytokines like interferon-γ and interleukin-15 . Additionally, baricitinib has been explored for its potential use in treating COVID-19 due to its ability to mitigate hyper-inflammatory responses associated with the disease .

Baricitinib can be synthesized through several chemical routes, often involving the reaction of specific amines with appropriate sulfonyl chlorides to form the core structure. The synthesis typically includes:

- Formation of a key intermediate through nucleophilic substitution.

- Cyclization reactions to establish the bicyclic structure.

- Final modifications to introduce functional groups necessary for biological activity.

The exact synthetic pathway can vary based on specific laboratory protocols but generally adheres to principles of organic synthesis focusing on yield and purity .

The primary application of baricitinib is in the treatment of rheumatoid arthritis, particularly in patients who have not responded adequately to conventional disease-modifying antirheumatic drugs. It is marketed under the brand name Olumiant. Beyond rheumatoid arthritis, ongoing research is exploring its efficacy in treating other autoimmune conditions and its role in managing COVID-19-related inflammation .

Baricitinib has several notable drug-drug interactions due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong inhibitors like probenecid can significantly increase baricitinib levels in the bloodstream, necessitating dosage adjustments . Additionally, it should not be used concurrently with other biologic disease-modifying antirheumatic drugs or potent immunosuppressants due to increased risk of adverse effects .

Baricitinib belongs to a class of medications known as Janus kinase inhibitors, which also includes several other compounds. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | JAK Inhibition Profile | Indications | Unique Features |

|---|---|---|---|

| Tofacitinib | JAK1, JAK3 | Rheumatoid arthritis, ulcerative colitis | First approved JAK inhibitor |

| Upadacitinib | JAK1 | Rheumatoid arthritis | Selective for JAK1; fewer side effects |

| Filgotinib | JAK1 | Rheumatoid arthritis | Oral administration; high selectivity |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | Approved for hematological malignancies |

Baricitinib's selectivity for both JAK1 and JAK2 makes it particularly effective for conditions where these pathways are dysregulated due to autoimmune processes, distinguishing it from others that may target different combinations or have broader activity profiles .

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography represent the cornerstone analytical techniques for comprehensive purity profiling of Baricitinib. These chromatographic methods provide exceptional resolution and sensitivity for both quantitative analysis and impurity determination [1] [2].

Reverse Phase High Performance Liquid Chromatography Development

The development of reverse phase High Performance Liquid Chromatography methods for Baricitinib has been extensively documented across multiple research studies. The most widely adopted approach utilizes C18 stationary phases with gradient elution systems optimized for maximum resolution between Baricitinib and its related substances [1] [2].

A comprehensive method development study employed a Quality by Design approach, utilizing Box Behnken design for systematic optimization of critical method parameters. The optimal chromatographic conditions were achieved using a ZORBAX ODS C18 column (250×4.6 millimeters, 5 micrometers particle size) with a mobile phase consisting of ammonium formate buffer (pH 7.0) and acetonitrile in gradient mode [1]. The method demonstrated excellent linearity over a concentration range of 1-3 micrograms per milliliter with a correlation coefficient of 0.9999, establishing its reliability for routine analysis.

The retention time for Baricitinib was consistently observed at 8.14 minutes under these optimized conditions, with a flow rate of 1.0 milliliters per minute and detection wavelength of 251 nanometers [1]. The method validation parameters including precision, accuracy, and robustness were found to be within acceptable limits according to International Council for Harmonisation guidelines.

Ultra Performance Liquid Chromatography Advancements

Ultra Performance Liquid Chromatography technology has significantly enhanced the analytical capabilities for Baricitinib characterization, offering superior resolution and reduced analysis time compared to conventional High Performance Liquid Chromatography systems [3] [4]. The implementation of sub-2 micrometer particle size columns has enabled improved chromatographic efficiency and peak resolution.

A notable Ultra Performance Liquid Chromatography method utilized an Acquity BEH C18 column (2.1×50 millimeters, 1.7 micrometers) with a mobile phase consisting of acetonitrile and 0.1% formic acid. The method was coupled with tandem mass spectrometry detection, providing enhanced selectivity and sensitivity for plasma concentration determination [3] [4]. The mass spectrometric parameters were optimized to achieve multiple reaction monitoring transitions of mass-to-charge ratio 372.44→250.97 for Baricitinib identification and quantification.

Hydrophilic Interaction Liquid Chromatography Applications

Hydrophilic Interaction Liquid Chromatography has emerged as a complementary technique for Baricitinib analysis, particularly for bioanalytical applications. This technique offers unique selectivity for polar compounds and has been successfully applied for pharmacokinetic studies [5] [6].

The hydrophilic interaction liquid chromatography method employed an Acquity UPLC HILIC BEH column (2.1×50 millimeters, 1.7 micrometers) with a mobile phase consisting of 0.1% formic acid in acetonitrile and 20 millimolar ammonium acetate at pH 3.0. The method achieved excellent linearity over a wide concentration range of 0.2-500 nanograms per milliliter with a lower limit of quantification of 0.2 nanograms per milliliter [5] [6].

Method Validation and Quality Control

The validation of chromatographic methods for Baricitinib follows International Council for Harmonisation Q2(R1) guidelines, encompassing parameters such as specificity, linearity, precision, accuracy, robustness, and system suitability [1] [2] [7]. Specificity studies have demonstrated that the developed methods can effectively separate Baricitinib from its degradation products and related substances without interference.

Linearity studies consistently demonstrate excellent correlation coefficients greater than 0.999 across various concentration ranges, confirming the reliability of these methods for quantitative analysis. Precision studies, including both repeatability and intermediate precision, show relative standard deviation values well below 2%, indicating excellent method reproducibility [1] [2].

Spectroscopic Analysis: Nuclear Magnetic Resonance, Fourier Transform Infrared, and Mass Spectrometry

Spectroscopic techniques provide fundamental structural information essential for complete characterization of Baricitinib. These methods enable molecular identification, structural elucidation, and detection of impurities at the molecular level [8] [9] [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for structural confirmation and impurity identification in Baricitinib analysis. Both proton Nuclear Magnetic Resonance (1H NMR) and carbon-13 Nuclear Magnetic Resonance (13C NMR) techniques have been extensively employed for comprehensive structural characterization [8] [9].

The 1H Nuclear Magnetic Resonance spectrum of Baricitinib, typically recorded in dimethyl sulfoxide-d6 or chloroform-d, reveals characteristic resonances corresponding to the various proton environments within the molecule. The pyrrolo-pyrimidine ring system exhibits distinct chemical shifts, while the azetidine ring and ethylsulfonyl group contribute additional characteristic signals [8] [9].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, enabling identification of all carbon atoms within the Baricitinib molecule. This technique has proven particularly valuable for impurity identification and structural elucidation of degradation products [9]. The combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques has enabled complete structural assignment of novel Baricitinib impurities identified during synthesis and stability studies.

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides valuable information about functional groups present in Baricitinib, making it an essential technique for identity confirmation and compatibility studies [10] [11]. The technique is particularly useful for solid-state analysis and can detect molecular interactions in pharmaceutical formulations.

The Fourier Transform Infrared spectrum of Baricitinib, typically obtained using the potassium bromide disc technique, exhibits characteristic absorption bands corresponding to various functional groups. The spectrum shows distinct peaks for the nitrile group, sulfonyl group, and aromatic systems present in the molecule [10] [11]. The spectral range of 4000-400 reciprocal centimeters provides comprehensive coverage of all major functional groups.

The technique has been successfully applied for compatibility studies between Baricitinib and excipients in formulation development. Changes in the infrared spectrum can indicate potential interactions between the drug and formulation components, providing valuable information for formulation optimization [10] [11].

Mass Spectrometry

Mass spectrometry techniques provide definitive molecular weight confirmation and fragmentation pattern analysis for Baricitinib and its impurities. Electrospray ionization mass spectrometry in positive ion mode has been widely employed for this purpose [3] [4] [12] [5].

The molecular ion peak for Baricitinib appears at mass-to-charge ratio 372, corresponding to the protonated molecular ion [M+H]+. Collision-induced dissociation experiments reveal characteristic fragmentation patterns that serve as fingerprints for structural identification [3] [4] [12] [5]. The major fragment ion observed at mass-to-charge ratio 251 corresponds to the loss of the ethylsulfonyl-azetidine moiety.

High-resolution mass spectrometry techniques, including quadrupole time-of-flight mass spectrometry, have been employed for precise mass determination and elemental composition confirmation. These techniques provide mass accuracy within 5 parts per million, enabling confident identification of unknown impurities and degradation products [13] [14].

Tandem mass spectrometry techniques, particularly multiple reaction monitoring, have been extensively used for quantitative analysis of Baricitinib in biological matrices. The technique offers exceptional selectivity and sensitivity, with detection limits in the nanogram per milliliter range [3] [4] [12] [5].

X-Ray Powder Diffraction for Polymorph Identification

X-Ray Powder Diffraction represents the gold standard technique for solid-state characterization of Baricitinib, providing definitive identification of polymorphic forms and crystal structure information [15] [16] [17] [18].

Crystal Structure Determination

The crystal structure of Baricitinib has been comprehensively characterized using synchrotron X-ray powder diffraction data combined with density functional theory optimization. The compound crystallizes in the monoclinic crystal system with space group I2/a (#15) [15]. The unit cell parameters are precisely determined as a = 11.81128(11) angstroms, b = 7.06724(6) angstroms, c = 42.5293(3) angstroms, and β = 91.9280(4) degrees, with a unit cell volume of 3548.05(5) cubic angstroms and Z = 8 [15].

The crystal structure is characterized by hydrogen-bonded double layers parallel to the ab-planes, with dimers forming a graph set R2,2(8). The sulfone ends of the molecules reside in the interlayer regions, contributing to the overall crystal stability [15]. This detailed structural information provides fundamental understanding of the molecular packing and intermolecular interactions in the solid state.

Polymorphic Forms Identification

Comprehensive polymorph screening of Baricitinib has identified multiple crystalline forms, with Form I representing the thermodynamically stable polymorph selected for commercial development [16] [17] [18] [19] [20]. Form I is characterized by specific X-ray powder diffraction peaks at d-spacings of 5.31, 4.65, 3.52, and 3.48 angstroms [18].

Additional polymorphic forms have been identified and characterized, including Form G and Form A, each exhibiting distinct X-ray powder diffraction patterns [17] [18] [19]. Form G shows characteristic diffraction peaks that differentiate it from Form I, while Form A represents another distinct crystalline arrangement [19] [21]. These polymorphic forms may exhibit different physicochemical properties, including solubility, stability, and bioavailability characteristics.

The identification and characterization of these polymorphic forms are crucial for pharmaceutical development, as different crystal forms can significantly impact drug performance. X-ray powder diffraction provides the primary method for polymorph identification and quality control in pharmaceutical manufacturing [22] [23].

Analytical Applications

X-ray powder diffraction serves multiple analytical applications in Baricitinib characterization beyond polymorph identification. The technique enables crystal form screening during drug development, providing essential information for selecting the most appropriate solid form for pharmaceutical development [22] [23].

Quality control applications include routine identification of the correct polymorphic form in bulk drug substance and finished pharmaceutical products. The technique can detect polymorphic impurities at relatively low levels, ensuring product consistency and quality [22] [23]. Additionally, X-ray powder diffraction is used to monitor polymorphic stability during storage and processing, providing critical information for establishing appropriate storage conditions.

The technique also supports patent protection strategies by providing definitive characterization of novel polymorphic forms. The unique diffraction patterns serve as fingerprints for intellectual property protection and regulatory submissions [23] [24].

Stability-Indicating Methods for Degradation Product Analysis

Stability-indicating analytical methods are essential for monitoring the degradation of Baricitinib under various stress conditions and for identifying potential degradation products that may form during storage or processing [1] [2] [25] [26] [27].

Forced Degradation Studies

Comprehensive forced degradation studies have been conducted following International Council for Harmonisation Q1A(R2) and Q1B guidelines to establish the intrinsic stability of Baricitinib and identify potential degradation pathways [25] [26] [27]. These studies encompass acidic, basic, neutral, oxidative, thermal, and photolytic degradation conditions.

Under acidic conditions (0.1 Normal hydrochloric acid at elevated temperature), Baricitinib demonstrates moderate degradation with approximately 20-30% loss of the parent compound [1] [2] [25] [27]. The degradation primarily involves hydrolytic cleavage reactions, resulting in the formation of chain scission products. The degradation products have been characterized using high-resolution mass spectrometry and Nuclear Magnetic Resonance spectroscopy.

Basic hydrolysis conditions (0.1 Normal sodium hydroxide at elevated temperature) result in more extensive degradation, with greater than 25% loss of the parent compound [25] [27]. Five distinct degradation products have been identified under alkaline conditions, formed through selective breaking of carbon-carbon bonds. The degradation pathway involves chain scission reactions at the pyrrolo-pyrimidine group between C6-C10 and C8-C9 positions, as well as cleavage at the ethylsulfonyl-azetidine group between C12-C15 and C16-C18 positions [25].

Oxidative Stability Assessment

Oxidative stability studies using 3% hydrogen peroxide demonstrate that Baricitinib exhibits excellent stability under oxidative conditions, with minimal degradation (less than 10%) observed even after extended exposure [27]. This stability profile indicates that the compound is not particularly susceptible to oxidative degradation, which is favorable for pharmaceutical stability.

The resistance to oxidative degradation is attributed to the molecular structure of Baricitinib, which lacks easily oxidizable functional groups. This characteristic contributes to the overall stability profile of the compound and supports its pharmaceutical development [27].

Thermal Stability Evaluation

Thermal stability studies conducted at 50°C under dry heat conditions reveal that Baricitinib is thermally stable, with minimal degradation (less than 5%) observed [1] [2]. The compound maintains its chemical integrity under elevated temperature conditions, indicating good thermal stability for pharmaceutical processing and storage.

Differential scanning calorimetry studies complement the thermal stability assessment, providing information about melting point, glass transition temperature, and thermal decomposition characteristics. The melting point of Baricitinib has been determined to be 213-215°C, indicating good thermal stability up to this temperature [28].

Photolytic Degradation Analysis

Photolytic degradation studies following International Council for Harmonisation Q1B guidelines reveal that Baricitinib is susceptible to photodegradation under ultraviolet light exposure (254 nanometers) [26] [27]. Seven photolytic degradation impurities have been identified, with concentrations exceeding 2.0% after 6-24 hours of exposure.

Six of these photolytic degradation impurities have been synthesized and characterized using Nuclear Magnetic Resonance spectroscopy and mass spectrometry [26]. The degradation mechanism involves photochemical reactions affecting the aromatic ring systems and potentially the azetidine ring structure. In silico mutagenicity assessment using CASE Ultra software indicates that these photolytic degradation impurities are non-mutagenic [26].

Analytical Method Development for Degradation Products

Specific analytical methods have been developed for the separation and quantification of Baricitinib degradation products. These methods typically employ gradient elution high-performance liquid chromatography with diode array detection to achieve adequate resolution between the parent compound and its degradation products [1] [2] [25] [27].

The analytical methods are validated according to International Council for Harmonisation guidelines, ensuring accuracy, precision, and specificity for degradation product analysis. The methods demonstrate excellent linearity for both the parent compound and major degradation products, with correlation coefficients exceeding 0.999 [1] [2] [25] [27].

High-resolution mass spectrometry techniques, particularly liquid chromatography coupled with quadrupole time-of-flight mass spectrometry, have been employed for structural elucidation of degradation products. These techniques provide precise mass determination and fragmentation pattern analysis, enabling confident identification of unknown degradation products [25] [14] [27].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Rheumatoid arthritis Baricitinib is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Olumiant may be used as monotherapy or in combination with methotrexate. Atopic DermatitisOlumiant is indicated for the treatment of moderate to severe atopic dermatitis in adult and paediatric patients 2 years of age and older who are candidates for systemic therapy. Alopecia areataBaricitinib is indicated for the treatment of severe alopecia areata in adult patients (see section 5. 1). Juvenile idiopathic arthritis Baricitinib is indicated for the treatment of active juvenile idiopathic arthritis in patients 2 years of age and older who have had an inadequate response or intolerance to one or more prior conventional synthetic or biologic DMARDs: - Polyarticular juvenile idiopathic arthritis (polyarticular rheumatoid factor positive [RF+] or negative [RF-], extended oligoarticular),- Enthesitis related arthritis , and- Juvenile psoriatic arthritis . Baricitinib may be used as monotherapy or in combination with methotrexate.

Treatment of Coronavirus disease 2019

Treatment of atopic dermatitis

Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis and juvenile idiopathic arthritis )

Treatment of Systemic Lupus Erythematosus (SLE)

Treatment of alopecia areata

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Baricitinib is predominantly excreted via renal elimination. It is cleared via filtration and active secretion. Approximately 75% of the administered dose was eliminated in the urine, with 20% of that dose being the unchanged drug. About 20% of the dose was eliminated in the feces, with 15% of that dose being an unchanged drug.

Following intravenous administration, the volume of distribution was 76 L, indicating distribution into tissues.

The total body clearance of baricitinib was 8.9 L/h in patients with rheumatoid arthritis. The total body clearance and half-life of baricitinib was 14.2 L/h in intubated patients with COVID-19 who received baricitinib via nasogastric (NG) or orogastric (OG) tube.

Metabolism Metabolites

Wikipedia

Penniclavine

FDA Medication Guides

Baricitinib

TABLET;ORAL

ELI LILLY AND CO

05/10/2022

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients